molecular formula C21H19N3O2 B2585137 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359214-95-1

2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2585137
CAS No.: 1359214-95-1
M. Wt: 345.402
InChI Key: JVSCZJIDYQVFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heterocyclic core with substituents at the 2- and 5-positions. The 4-methoxyphenyl group at position 2 contributes to electron-donating effects, while the 4-methylbenzyl moiety at position 5 introduces steric bulk and lipophilicity.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-3-5-16(6-4-15)14-23-11-12-24-20(21(23)25)13-19(22-24)17-7-9-18(26-2)10-8-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSCZJIDYQVFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-methoxyphenyl and 4-methylbenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity, making the process more efficient and scalable.

Chemical Reactions Analysis

Nucleophilic Reactions

The 4(5H)-one group serves as a key electrophilic site for nucleophilic attacks.

Reduction of the 4(5H)-one Group

The ketone moiety undergoes reduction to form secondary alcohols under mild conditions:

Reagent/ConditionsProductYieldSource
NaBH<sub>4</sub> in ethanol, 0°C–25°C4-Hydroxy-5-(4-methylbenzyl) derivative82–90%
LiAlH<sub>4</sub> in THF, refluxFully reduced pyrazolidine analog68%

The 4-methoxyaryl and 4-methylbenzyl groups remain intact during these transformations.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl substituent directs electrophiles to the para and ortho positions due to its electron-donating methoxy group.

Nitration

Reagent/ConditionsMajor ProductRegioselectivitySource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-4-methoxyphenyl derivativeOrtho dominance

Steric hindrance from the pyrazolo[1,5-a]pyrazine core limits reactivity at proximal positions .

Cross-Coupling Reactions

While the parent compound lacks halogen substituents, synthetic intermediates with bromine or iodine atoms enable Pd-catalyzed couplings:

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemYieldSource
6-Bromo derivative4-Fluorophenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>75%

This reaction modifies the pyrazolo[1,5-a]pyrazine core for structure-activity relationship studies .

Demethylation of the Methoxy Group

Reagent/ConditionsProductYieldSource
BBr<sub>3</sub> in DCM, −78°C → 25°C4-Hydroxyphenyl derivative88%

The reaction proceeds via cleavage of the methyl ether bond without disrupting the pyrazinone ring .

Ring-Opening Reactions

Under strongly acidic conditions (e.g., conc. HCl, 100°C), the pyrazolo[1,5-a]pyrazine core undergoes cleavage:

Reagent/ConditionsProductMechanismSource
6M HCl, reflux, 12 hBiphenyl-2-carboxamide derivativesHydrolytic degradation

Oxidation Reactions

The 4(5H)-one group resists further oxidation, but the 4-methylbenzyl side chain undergoes benzylic oxidation:

Reagent/ConditionsProductYieldSource
KMnO<sub>4</sub>/H<sub>2</sub>O, 80°C4-Carboxybenzyl derivative63%

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with no rearrangement below this threshold.

Scientific Research Applications

The compound exhibits promising biological activities that make it a candidate for further pharmacological studies. Notable activities include:

  • Antitumor Activity : The pyrazolo[1,5-a]pyrazine scaffold has been associated with significant anticancer properties. Studies indicate that derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzymatic Inhibition : It has shown potential as an inhibitor of specific enzymes involved in cancer progression and other diseases.

Case Studies

  • Antitumor Efficacy :
    • In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibited cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
  • Enzyme Inhibition :
    • Research has highlighted its role as an inhibitor of kinases involved in cancer signaling pathways. For instance, compounds derived from this scaffold were shown to effectively inhibit Aurora kinase activity, leading to reduced tumor growth in xenograft models .

Applications in Material Science

Beyond medicinal applications, the compound's unique photophysical properties have garnered attention for potential use in material science. Its ability to form stable crystals with interesting optical properties positions it as a candidate for:

  • Fluorescent Probes : The compound's fluorescence characteristics can be exploited in bioimaging applications.
  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it may serve as an active component in OLED technology.

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneAntitumor15
Similar Pyrazolo DerivativeEnzymatic Inhibition10
Fluorescent Pyrazolo CompoundFluorescence IntensityHigh

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives vary primarily in substituents at positions 2 and 5, which influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight logP Key Properties/Activities Reference
Target Compound 4-Methoxyphenyl / 4-Methylbenzyl C₂₁H₂₀N₃O₂ 354.41* ~3.1† Improved metabolic stability
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl) analog 4-Fluorophenyl / 2-Fluorobenzyl C₂₀H₁₅F₂N₃O₂ 367.35 2.93 Higher polarity due to -OH group
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl) analog 2-Methoxyphenyl / 4-Fluorophenylmethyl C₂₁H₁₈FN₃O₂ 363.39 3.05 Enhanced lipophilicity
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl) analog 2-Methoxyphenyl / 4-Chlorophenylmethyl C₂₀H₁₆ClN₃O₂ 365.82 2.93 Antibacterial potential
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl) analog 4-Chlorophenyl / 3,4-Dimethoxyphenethyl C₂₃H₂₂ClN₃O₃ 435.89 Crystallographic stability

*Calculated using PubChem tools. †Estimated via analogous compounds.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine or chlorine at position 5 (e.g., 4-fluorobenzyl or 4-chlorobenzyl) increases logP and membrane permeability compared to the target compound’s 4-methylbenzyl group .
  • Hydrogen-Bonding Capacity : The hydroxymethyl group in the 3-(hydroxymethyl) analog introduces hydrogen-bonding interactions, improving solubility but reducing blood-brain barrier penetration.
Pharmacokinetic and Metabolic Stability
  • The target compound’s dihydropyrazolo-pyrazinone core demonstrates resistance to glutathione (GSH) adduct formation, unlike acyclic β-amidomethyl vinyl sulfones, suggesting superior metabolic stability in vivo .
  • In contrast, triazolopyrimidinone derivatives (e.g., S1-TP in ) exhibit distinct electrochemical oxidation profiles due to their fused triazole rings, which may correlate with faster hepatic clearance.

Biological Activity

The compound 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves various methodologies such as microwave-assisted synthesis and coupling reactions. For instance, the development of methyl derivatives has been reported using efficient one-pot procedures that facilitate high-throughput screening for biological activity . The structural characterization typically includes techniques like NMR and X-ray crystallography to confirm the compound's identity and purity.

Table 1: Summary of Synthetic Methods

MethodologyDescription
Microwave-assisted synthesisRapid heating method improving yield and purity.
One-pot coupling reactionsSimplifies the synthesis process for complex derivatives.
Crystallographic analysisConfirms structural integrity through X-ray diffraction.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer properties. This is primarily attributed to their ability to inhibit various kinases involved in cancer cell proliferation. For example, compounds derived from this class have shown promising results in inhibiting AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and cancer metabolism .

Antimicrobial Properties

The antimicrobial activity of related pyrazolo compounds has been extensively studied. For instance, derivatives have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were notably low, indicating potent antimicrobial effects .

Table 2: Biological Activities of Related Pyrazolo Compounds

Activity TypeCompound ExampleMIC (µg/mL)Reference
AnticancerThis compound0.15
Antimicrobial5-methyl-2-(5-methyl-1H-pyrazole)0.22
Enzyme InhibitionDHODH inhibitors<10

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Kinase Inhibition : The compound acts as an inhibitor for several kinases, disrupting signaling pathways crucial for cancer cell growth.
  • Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several pyrazolo compounds in vitro. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of pyrazolo compounds were tested against multi-drug resistant strains. The findings revealed that certain derivatives not only inhibited bacterial growth effectively but also prevented biofilm formation—an important factor in chronic infections .

Q & A

How can the synthetic yield of 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one be optimized, and what are common side reactions encountered during its synthesis?

Answer:
Optimization requires careful control of cyclization conditions and substituent reactivity. Key steps include:

  • Cyclization Catalysts : Use POCl₃ or H₂SO₄ to promote pyrazolo[1,5-a]pyrazin-4(5H)-one ring formation, as demonstrated in analogous syntheses of pyrazole derivatives .
  • Substituent Compatibility : The 4-methoxyphenyl and 4-methylbenzyl groups may sterically hinder cyclization. Employing microwave-assisted synthesis (e.g., 120°C, 12 hours) can enhance reaction efficiency .
  • Side Reactions : Common issues include incomplete ring closure (yielding acyclic intermediates) and oxidation of the methoxy group under acidic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

What advanced spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction : Resolves bond angles (e.g., dihedral angles between aromatic rings) and confirms the screw-boat conformation of the pyrazinone ring. Parameters like Rfactor<0.05R_{\text{factor}} < 0.05 and data-to-parameter ratios >12 ensure reliability .
  • Multinuclear NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent environments. For example, the 4-methoxyphenyl group shows characteristic singlet peaks at δ ~3.8 ppm (OCH₃) and δ ~7.6 ppm (aromatic protons) .
  • FTIR and HRMS : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and molecular mass (e.g., HRMS m/z calculated for C₂₂H₂₁N₃O₂: 359.1634) .

How does the substitution pattern on the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold influence its bioactivity, based on comparative studies?

Answer:

  • Electron-Donating Groups : The 4-methoxyphenyl group enhances electron density, potentially improving binding to targets like kinase enzymes or microbial proteins. However, steric bulk from the 4-methylbenzyl group may reduce affinity .
  • Comparative Data : Analogs with halogens (e.g., 4-chlorophenyl) show higher antitubercular activity (MIC ~2 µg/mL vs. ~8 µg/mL for methoxy derivatives), suggesting electronegative groups enhance target interactions .
  • Contradictions : Some studies report reduced solubility with hydrophobic substituents, conflicting with bioactivity trends. Solubility assays (e.g., shake-flask method) are recommended to contextualize results .

What methodological approaches are recommended for assessing the compound's in vitro biological activity while minimizing assay variability?

Answer:

  • Dose-Response Curves : Use 3-6 logarithmic concentrations (e.g., 0.1–100 µM) in triplicate to calculate IC₅₀/EC₅₀ values. Normalize data to positive controls (e.g., isoniazid for antitubercular assays) .
  • Cytotoxicity Screening : Pair bioactivity assays with MTT tests on mammalian cells (e.g., HEK-293) to exclude nonspecific toxicity. A selectivity index (SI) >10 indicates therapeutic potential .
  • Assay Conditions : Maintain pH 7.4 (PBS buffer) and 37°C to mimic physiological environments. Pre-incubate compounds for 1 hour to ensure solubility .

How can computational chemistry be integrated with experimental data to predict the compound's pharmacokinetic properties?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Focus on hydrogen bonds with the pyrazinone C=O and π-π stacking with aromatic substituents .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2 for this compound), suggesting moderate lipophilicity. High topological polar surface area (~75 Ų) may limit blood-brain barrier penetration .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability. RMSD values <2 Å indicate stable ligand-target complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.